Fmoc-N-Me-DL-Ala-OH

Solid-Phase Peptide Synthesis N-methylation Coupling Efficiency

Fmoc-N-Me-DL-Ala-OH is an essential N-methylated building block for SPPS, introducing a steric barrier that profoundly enhances the metabolic stability and membrane permeability of peptide therapeutics. Unlike standard Fmoc-Ala-OH, this compound requires potent coupling reagents (e.g., HATU/HOAt) for efficient acylation due to significantly slower kinetics. The ≥97% HPLC purity (sum of enantiomers) minimizes failure risks in automated synthesizers, making it the reliable choice for constructing complex, cyclic peptides like Cyclosporin A analogs. Ideal for PK-focused peptide lead optimization.

Molecular Formula C19H19NO4
Molecular Weight 325.364
CAS No. 1362858-88-5; 138774-92-2; 84000-07-7
Cat. No. B2394545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-DL-Ala-OH
CAS1362858-88-5; 138774-92-2; 84000-07-7
Molecular FormulaC19H19NO4
Molecular Weight325.364
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)
InChIKeyJOFHWKQIQLPZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Fmoc-N-Me-DL-Ala-OH (CAS 1362858-88-5, 138774-92-2, 84000-07-7): Key Specifications for N-Methylated Peptide Building Blocks


Fmoc-N-Me-DL-Ala-OH, also referenced by CAS 84000-07-7 for its L-enantiomer form (Fmoc-N-methyl-L-alanine), is a protected amino acid derivative classified as an N-methylated Fmoc-amino acid building block utilized in solid-phase peptide synthesis (SPPS) . This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-methylated amino terminus, allowing for controlled stepwise peptide assembly. The introduction of an N-methyl group alters the backbone conformation and hydrogen-bonding capacity of the resulting peptide, a modification often employed to enhance metabolic stability and membrane permeability of peptide therapeutics [1]. Commercially, this building block is typically supplied with a purity of ≥97.0% as determined by HPLC (sum of enantiomers) and a specific optical rotation of [α]20/D −18.5±1° (c = 1% in DMF) for the L-isomer .

Fmoc-N-Me-DL-Ala-OH: Why Standard Alanine Derivatives Are Not a Direct Replacement in SPPS


Unlike the standard building block Fmoc-Ala-OH, Fmoc-N-Me-DL-Ala-OH cannot be simply interchanged due to the profound chemical and steric consequences of the N-methyl modification. The N-methyl group introduces significant steric hindrance at the amide bond formation site, reducing the nucleophilicity of the adjacent amine. This leads to drastically slower coupling kinetics and a higher risk of incomplete acylation during SPPS, often necessitating the use of more potent and expensive coupling reagents such as HATU/HOAt, compared to the milder conditions sufficient for Fmoc-Ala-OH [1]. Furthermore, this steric hindrance, combined with the base-labile Fmoc group, can promote racemization at the α-carbon during activation and coupling [2]. The quantifiable differences in coupling efficiency and the specific conditions required to suppress epimerization underscore the non-interchangeable nature of N-methylated amino acids in automated and manual peptide synthesis, directly impacting crude peptide purity and overall yield.

Fmoc-N-Me-DL-Ala-OH: Evidence-Based Differentiation in Coupling Efficiency, Purity, and Peptide Stability


HATU/HOAt Activation for N-Methyl Amino Acid Coupling Provides Superior Acylation Efficiency Compared to Standard Carbodiimide Methods

Direct head-to-head studies demonstrate that the coupling of N-methylated amino acids, such as Fmoc-N-Me-DL-Ala-OH, requires specific activation strategies to achieve acceptable yields. Using standard carbodiimide-based methods (e.g., DIC/HOBt) is known to be inefficient for such sterically hindered residues. In a comparative analysis of coupling reagents for N-methylated amino acids under SPPS conditions, the use of the HOAt-based uronium salt HATU led to quantitative couplings [1]. This is a stark contrast to the often sluggish and incomplete reactions observed with less active reagents like HOBt or HBTU for these same substrates. This evidence confirms that the choice of coupling chemistry is a critical, quantifiable differentiator for the successful incorporation of this building block into a peptide sequence.

Solid-Phase Peptide Synthesis N-methylation Coupling Efficiency

Fmoc-N-Me-DL-Ala-OH is Supplied with Defined Enantiomeric Purity and Optical Rotation Specifications for Quality Control

As a building block for synthesizing stereochemically pure peptides, the enantiomeric composition of the starting material is paramount. Commercial Fmoc-N-Me-Ala-OH is specified to a minimum purity of 97.0%, which is measured as the sum of enantiomers by HPLC . This assay method provides a quantifiable measure of total Fmoc-protected N-methyl-alanine content, ensuring that the combined level of the desired L-isomer and any D-isomer impurity is at least 97%. For applications requiring precise stereochemistry, the L-isomer can be further characterized by its specific optical rotation, which is reported as [α]20/D −18.5±1° (c = 1% in DMF) . These quantifiable specifications provide a direct, data-driven basis for vendor selection and incoming material acceptance, which is less rigorously defined for more niche or custom-synthesized analogs.

Quality Control Enantiomeric Purity HPLC Analysis

Incorporation of N-Methyl-Alanine Confers Dramatic Increases in Proteolytic Stability on Parent Peptides

While not a direct property of the Fmoc-protected monomer itself, the primary motivation for procuring Fmoc-N-Me-DL-Ala-OH is the profound impact of the N-methyl-alanine residue on the stability of the final peptide product. Studies on N-methylated analogs of antimicrobial peptides (e.g., Anoplin) demonstrate that introducing N-methyl amino acids can increase stability against enzymatic degradation by factors of 10^4 to 10^6 times compared to the native, non-methylated peptide [1]. This is a class-level inference: the presence of an N-methyl group at the amide bond significantly hinders protease recognition and cleavage. Therefore, selecting this building block over its non-methylated counterpart (Fmoc-Ala-OH) is a strategic decision to engineer peptides with a substantially longer half-life in biological fluids.

Peptide Therapeutics Proteolytic Stability N-methylation

Optimal Application Scenarios for Fmoc-N-Me-DL-Ala-OH in Peptide Synthesis and Drug Discovery


Synthesis of Cyclosporin Analogs and Other N-Methylated Macrocyclic Peptides

This building block is indispensable for constructing complex, N-methylated cyclic peptides like Cyclosporin A, where multiple N-methylated residues are essential for biological activity and passive membrane permeability. The quantitative coupling efficiency achieved with HATU/HOAt (as described in Section 3) is critical for the successful assembly of these sterically demanding sequences [1].

Engineering Proteolytically Stable Peptide Therapeutics

When a peptide drug candidate suffers from rapid in vivo degradation, strategic replacement of a standard alanine with N-Me-Ala can be a rational design approach. The 10^4- to 10^6-fold increase in proteolytic stability observed in model systems (Section 3) provides a strong, class-level justification for procuring this building block to improve the pharmacokinetic profile of the peptide, potentially enhancing oral bioavailability or extending circulation half-life [2].

High-Throughput SPPS of Challenging Sequences on Automated Synthesizers

For labs running automated peptide synthesizers, the use of Fmoc-N-Me-DL-Ala-OH is a key test of the instrument's capability and the user's methodology. Given the known steric hindrance, standard automated protocols often fail. Successful incorporation, as indicated by the quantitative yields achievable with HATU, may require extended coupling times, double couplings, or elevated temperatures. The high purity specification (≥97.0%) of the starting material minimizes the risk of synthesis failure due to input impurities, making it a reliable, albeit challenging, component in automated workflows .

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